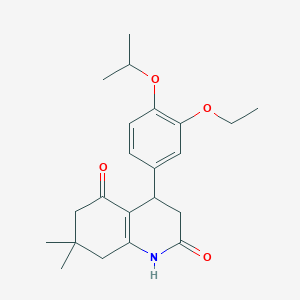

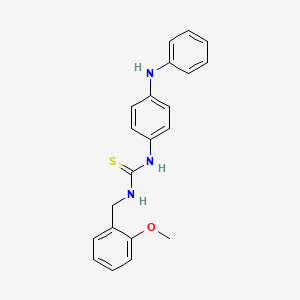

4-(3-ethoxy-4-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex quinoline derivatives involves strategic functionalization and cyclization processes. Mizuno et al. (2006) demonstrated efficient synthesis methods for related quinoline carboxylates, highlighting the use of protective groups and cyclization reactions to yield novel compounds with high specificity (Mizuno et al., 2006). These methodologies could be adapted to synthesize the compound , emphasizing the significance of selecting appropriate protective groups and cyclization strategies.

Molecular Structure Analysis

The analysis of molecular structures, particularly for quinoline derivatives, relies on techniques like X-ray crystallography and NMR spectroscopy. Tolkunov et al. (2004) provided insights into the structural anomalies encountered during the Beckmann rearrangement in oximes of quinolines, underscoring the importance of molecular arrangement and its impact on reaction outcomes (Tolkunov et al., 2004). Understanding these structural intricacies is crucial for comprehending the behavior and reactivity of the target compound.

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, influenced by their structural framework. Research by Gupta et al. (2005) on quinoxalinyl ethoxy phenyl derivatives highlights the potential for these compounds to undergo reactions leading to significant biological activities (Gupta et al., 2005). Such studies can shed light on the possible chemical behaviors and applications of the discussed compound.

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and crystalline structure, are pivotal for its application and handling. Nomura et al. (2004) explored the crystalline structures and photopolymerization reactions of quinodimethanes, providing a basis for understanding how structural variations affect physical properties (Nomura et al., 2004). Such analyses are essential for developing practical applications and processing methodologies for quinoline derivatives.

Applications De Recherche Scientifique

Reactions and Syntheses

- The quinolinedione family, which includes compounds similar to 4-(3-ethoxy-4-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, is often studied for their unique reactivity. For instance, 1-Methyl-3-methylene-2,4(1H,3H)-quinolinedione, a related compound, reacts with various agents to give Diels-Alder cycloaddition products (Chauncey & Grundon, 1990).

- Another example is the study of the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, demonstrating the compound's utility in synthetic organic chemistry (Mizuno et al., 2006).

Electrochemical Studies

- Quinones, including derivatives similar to 4-(3-ethoxy-4-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, are often studied for their electrochemical properties. A study on α-hydroxy and α-methoxy quinones in acetonitrile highlighted the impact of internal proton donors and external proton sources on the reduction process (Bautista-Martínez et al., 2004).

Corrosion Inhibition

- Quinoline derivatives, a group that includes compounds like the one , have been analyzed for their corrosion inhibition properties. For example, novel quinoline derivatives were studied as green corrosion inhibitors for mild steel in an acidic medium, showcasing their potential in material science and engineering (Singh et al., 2016).

Computational Studies

- Computational studies on quinoxalines, related to quinolinediones, have explored the relationship between molecular structure and inhibition efficiency, indicating the potential for predictive modeling in the development of new compounds (Zarrouk et al., 2014).

Propriétés

IUPAC Name |

4-(3-ethoxy-4-propan-2-yloxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4/c1-6-26-19-9-14(7-8-18(19)27-13(2)3)15-10-20(25)23-16-11-22(4,5)12-17(24)21(15)16/h7-9,13,15H,6,10-12H2,1-5H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSIJVSMINDVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid](/img/structure/B4615016.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4615030.png)

![1-(4-tert-butylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4615039.png)

![6-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4615045.png)

![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4615048.png)

![ethyl 4-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B4615050.png)

![{2-oxo-2-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]ethoxy}acetic acid](/img/structure/B4615061.png)

![4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4615070.png)

![ethyl 4-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4615086.png)

![N-(sec-butyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615108.png)